

Application Note: D-517 Hydrochloride in System Suitability Testing

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Compound of Interest

Compound Name: D-517 hydrochloride

CAS No.: 1794-55-4

Cat. No.: B583376

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Executive Summary

This application note details the strategic deployment of **D-517 Hydrochloride** (Chemical Name: 2-(3,4-dimethoxyphenyl)-2-[2-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]ethyl]-3-methylbutanenitrile hydrochloride) as a System Suitability Testing (SST) standard.[1]

Commonly identified as Verapamil Related Compound B (USP) or Impurity I (EP), D-517 HCl represents a "critical pair" analog to Verapamil.[1] Its structural similarity—differing primarily by the length of the alkyl chain linking the amine to the quaternary carbon—presents a specific chromatographic challenge.[1] This guide provides a self-validating protocol to ensure HPLC methods achieve the resolution required by global pharmacopeias (USP <621>, EP 2.2.46).

Compound Identity & Significance

Chemical Profile

D-517 HCl is a process-related impurity and a degradation product.[1] In regulatory contexts, it is the benchmark for column selectivity.[1] If a column can resolve D-517 from the Active Pharmaceutical Ingredient (API), it is generally deemed capable of separating other, less structurally similar impurities.[1]

Parameter	Specification
Common Name	D-517 Hydrochloride
Pharmacopeial Designation	Verapamil Related Compound B (USP) / Impurity I (EP)
CAS Number	1794-55-4
Molecular Formula	$C_{26}H_{36}N_2O_4$ [1][2][3][4][5] · HCl
Molecular Weight	477.04 g/mol
Function	Critical Resolution Standard (SST)

The "Critical Pair" Mechanism

The separation difficulty arises from the hydrophobic interaction index.[1] D-517 possesses an ethyl linker, whereas Verapamil possesses a propyl linker.[1] This subtle difference results in a slightly lower retention time for D-517 in reverse-phase chromatography (RPC), causing it to elute immediately prior to or partially co-eluting with the main Verapamil peak.[1]

Chromatographic Behavior:

- Verapamil (API): Higher hydrophobicity (Propyl chain).[1]
- D-517 (Impurity): Lower hydrophobicity (Ethyl chain)

Elutes earlier.[1]

Experimental Protocol: System Suitability Testing Reagents and Equipment

- Instrument: HPLC with UV-Vis or PDA Detector.
- Column: C18 (USP L1), 4.6 mm x 150 mm, 5 µm packing (e.g., Zorbax Eclipse XDB-C18 or equivalent).[1]
- Mobile Phase A: 20 mM Acetate Buffer (pH 4.5).

- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Standard: **D-517 Hydrochloride** Reference Standard (Secondary or Primary).

Solution Preparation

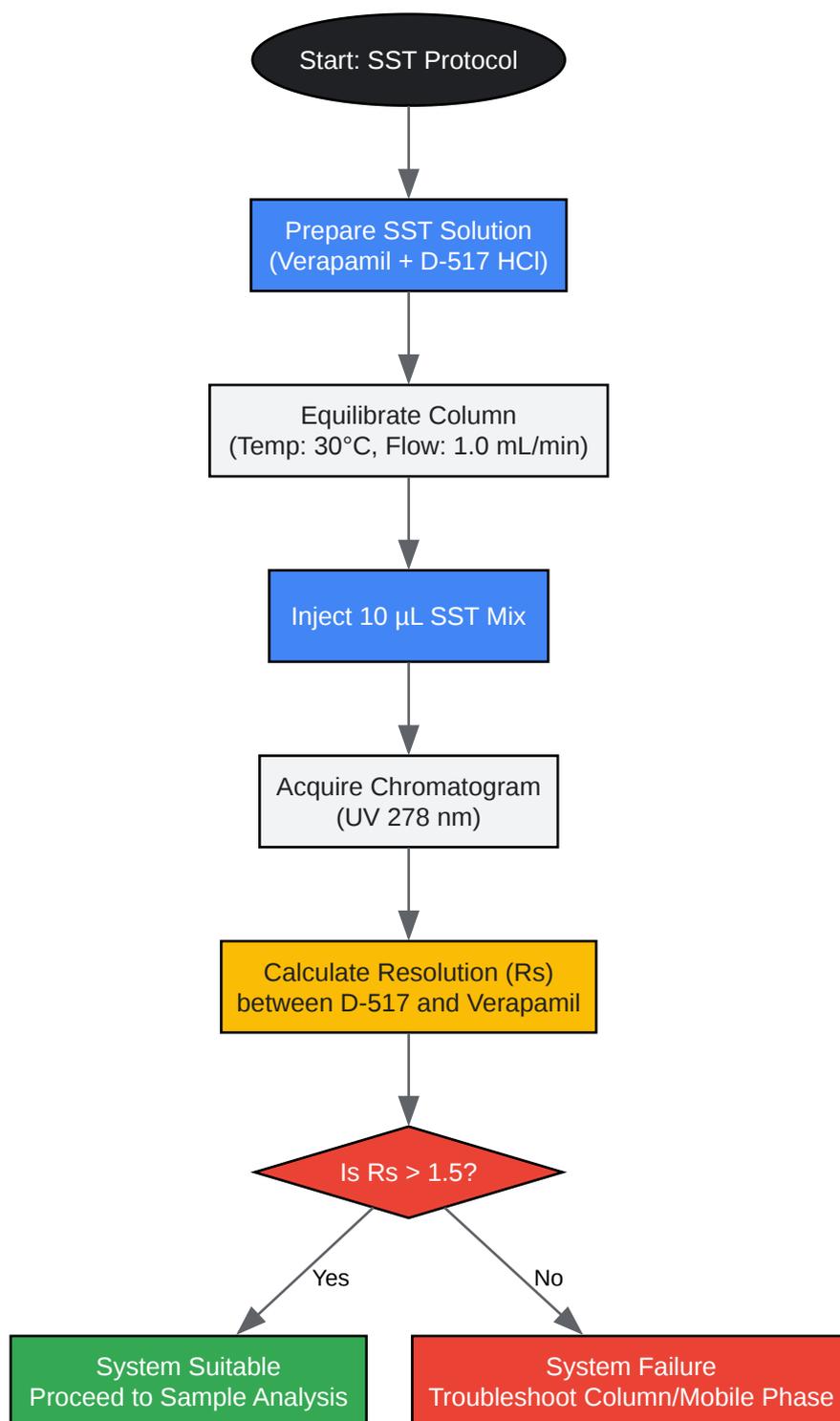
- System Suitability Solution (SST-Mix):
 - Weigh 5 mg of Verapamil HCl API.[1]
 - Weigh 5 mg of D-517 HCl Standard.[1]
 - Dissolve in 50 mL of Mobile Phase (Initial Ratio).
 - Note: This creates a 1:1 ratio for clear resolution visualization, though pharmacopeias may use different ratios (e.g., spiking trace D-517 into high-conc API).

Chromatographic Conditions

Parameter	Setting
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV @ 278 nm
Run Time	2.5x retention time of Verapamil
Gradient	Isocratic (Typical: 60:40 Buffer:ACN) or Gradient depending on specific monograph

Workflow Visualization

The following diagram illustrates the logical flow of the SST process using D-517.



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Figure 1: Decision logic for System Suitability Testing using D-517 HCl. The resolution threshold ($R_s > 1.5$) is the critical gatekeeper.[1]

Acceptance Criteria & Troubleshooting

Mandatory Metrics

For the system to be considered valid for release testing, the following criteria must be met using the SST-Mix:

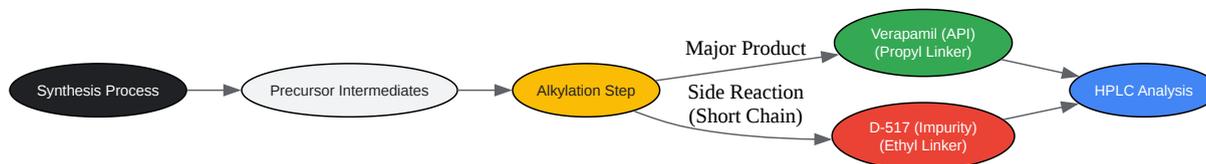
Metric	Acceptance Limit	Rationale
Resolution (Rs)	NLT 1.5 (USP/EP)	Ensures baseline separation between D-517 and Verapamil.
Tailing Factor (T)	NMT 2.0	High tailing indicates secondary silanol interactions. [1]
Relative Retention (RRT)	D-517 \approx 0.92 - 0.95	Confirms correct peak identification relative to API (1.0).[1]

Troubleshooting Low Resolution

- If
- between D-517 and Verapamil, follow this causality chain:
- pH Sensitivity: D-517 is a basic amine.[1] Small changes in pH (e.g., 4.5 to 4.[1]8) can drastically alter ionization and retention.[1] Action: Remake buffer, strictly adjusting pH.
 - Organic Modifier: Acetonitrile is preferred over Methanol for this separation due to sharper peak shapes for nitrogenous bases.[1] Action: Verify mobile phase composition.
 - Column Age: Loss of end-capping exposes silanols, causing peak broadening which destroys resolution.[1] Action: Replace column if Tailing Factor > 2.0.[1]

Impurity Fate Mapping

Understanding where D-517 fits in the broader analysis is crucial.[1]



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Figure 2: Origin of D-517.[1] It is a synthesis byproduct where the alkyl chain length is truncated, necessitating specific HPLC monitoring.[1]

References

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